2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and steps involved in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with different reagents, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Derivative Applications
Novel heterocyclic compounds derived from similar complex structures have been synthesized for their potential medicinal applications, particularly as anti-inflammatory and analgesic agents. For example, compounds synthesized from visnagenone–ethylacetate and khellinone–ethylacetate have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Derivatives of pyrimidin-2-yl compounds, including those with acetamide moieties, have been explored for their anticancer potential. Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, synthesized with aryloxy groups attached to C2 of the pyrimidine ring, demonstrated appreciable cancer cell growth inhibition against multiple cancer cell lines, indicating their potential as anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Dual Inhibitory Activities
Thieno[2,3-d]pyrimidine derivatives have been synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in nucleotide synthesis pathways. These compounds exhibit potent inhibitory activities, suggesting their application in targeting cancer cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).
Novel Synthesis Methods
Innovative synthesis methods for complex heterocyclic compounds, such as 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, have been developed. These methods enable the preparation of compounds with potential pharmaceutical applications, including antibacterial, fungicidal, and antiallergic properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Antimicrobial and Antitumor Derivatives
Thieno[3,2-d]pyrimidine derivatives have shown potent antimicrobial activities against gram-negative bacteria and significant antitumor activity. The functional groups attached to these compounds, such as 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives, enhance their biological activities, offering a promising avenue for developing new antimicrobial and anticancer therapies (Kishimoto, Sendai, Tomimoto, Hashiguchi, Matsuo, & Ochiai, 1984).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-7-5-9-19(13-17)28-23(31)16-35-27-29-24-21-11-3-4-12-22(21)34-25(24)26(32)30(27)15-18-8-6-10-20(14-18)33-2/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTGGKJWMUEEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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